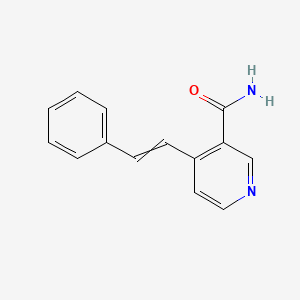

4-Styryl-nicotinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Styryl-nicotinamide is a useful research compound. Its molecular formula is C14H12N2O and its molecular weight is 224.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

4-Styryl-nicotinamide exhibits significant potential in the field of medicinal chemistry due to its structural similarity to nicotinamide, which is known for its role in cellular metabolism and health benefits.

Anti-inflammatory Properties

Research indicates that derivatives of nicotinamide can exhibit anti-inflammatory effects. For instance, studies have shown that nicotinamide can reduce inflammation markers in various models, suggesting that this compound may also possess similar properties due to its structural characteristics .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. In preclinical studies, it was observed that nicotinamide derivatives could mitigate neurodegenerative processes, potentially through mechanisms involving the modulation of NAD+ levels . This suggests that this compound may enhance neuronal survival and function.

Antimicrobial Activity

The antimicrobial potential of nicotinamide derivatives has been documented extensively. A study on related compounds showed promising antibacterial and antifungal activities against various pathogens . Given its structural similarities, this compound is likely to exhibit comparable antimicrobial properties.

Material Science

Due to its unique chemical structure, this compound may find applications in material science, particularly in developing novel materials with specific electronic or optical properties.

Organic Electronics

The styryl group can impart distinct electronic characteristics, making this compound a candidate for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties through structural modifications can enhance device performance .

Photonic Applications

Research into compounds similar to this compound suggests potential applications in photonics due to their ability to absorb and emit light at specific wavelengths. This property can be harnessed for sensors or imaging technologies .

Biochemical Applications

The biochemical implications of this compound are noteworthy, particularly concerning its interaction with biological systems.

NAD+ Precursor

As a derivative of nicotinamide, it may serve as a precursor for NAD+, a crucial coenzyme involved in redox reactions within cells. Increasing NAD+ levels has been linked to improved metabolic health and longevity . Thus, this compound could be explored as a dietary supplement or therapeutic agent aimed at enhancing NAD+ biosynthesis.

Skin Health

Nicotinamide is widely recognized for its dermatological benefits, including anti-aging effects and protection against UV damage . The application of this compound in topical formulations could enhance these benefits due to its structural modifications, potentially offering improved skin penetration and efficacy.

Case Studies

化学反応の分析

Electrophilic Aromatic Substitution

The styryl group’s aromatic ring undergoes electrophilic substitution reactions, with regioselectivity influenced by electronic effects from the pyridine and amide groups. Key reactions include:

The pyridine ring’s electron-withdrawing nature directs electrophiles to the styryl group’s aromatic ring, favoring para substitution relative to the ethylene bridge.

Amide Functional Group Reactivity

The carboxamide group participates in nucleophilic acyl substitution under acidic or basic conditions:

-

Hydrolysis :

Pyridine Ring Reactivity

The pyridine nitrogen enables reactions such as:

Addition Reactions

The styryl group’s conjugated double bond undergoes addition reactions:

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Hydrogenation | H₂/Pd-C, ethanol | Saturated ethyl bridge derivative | |

| Epoxidation | mCPBA, CH₂Cl₂ | Styrene oxide analog | |

| Diels-Alder | Heat with diene | Cycloadduct formation |

Reduction

-

Pyridine Ring : NaBH₄/CeCl₃ → Partially reduced dihydropyridine.

-

Styryl Double Bond : NaBH₄/Ni → Ethylene bridge saturation .

Oxidation

Photochemical and Biological Reactivity

-

Fluorescent Probes : UV irradiation induces conjugation changes, enabling tracking in biological systems (e.g., SARM1 enzyme studies) .

-

Enzymatic Interactions : Acts as a sirtuin inhibitor by mimicking nicotinamide’s binding to NAD⁺-dependent enzymes .

Comparative Reactivity of Analogues

| Compound | Key Structural Difference | Reactivity Contrast |

|---|---|---|

| Nicotinamide | Lacks styryl group | Lower electrophilic substitution |

| 1-Methylnicotinamide | Methylated pyridine nitrogen | Reduced nucleophilicity at N |

| Styrylchromones | Chromone core instead of pyridine | Enhanced radical scavenging |

特性

分子式 |

C14H12N2O |

|---|---|

分子量 |

224.26 g/mol |

IUPAC名 |

4-(2-phenylethenyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C14H12N2O/c15-14(17)13-10-16-9-8-12(13)7-6-11-4-2-1-3-5-11/h1-10H,(H2,15,17) |

InChIキー |

NJYVZKYKDVQUAH-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C=CC2=C(C=NC=C2)C(=O)N |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。